4-Hydroxy-N-(piperidin-3-ylmethyl)benzamide
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Overview
Description
4-Hydroxy-N-(piperidin-3-ylmethyl)benzamide is a chemical compound with the molecular formula C13H18N2O2 and a molecular weight of 234.29422 g/mol . This compound is characterized by a benzamide core substituted with a hydroxy group at the para position and a piperidin-3-ylmethyl group at the nitrogen atom. It is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
The synthesis of 4-Hydroxy-N-(piperidin-3-ylmethyl)benzamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-hydroxybenzoic acid and piperidine.
Amidation Reaction: The 4-hydroxybenzoic acid is first converted to its corresponding acid chloride using thionyl chloride (SOCl2) or oxalyl chloride (COCl)2. This intermediate is then reacted with piperidin-3-ylmethanamine to form the desired benzamide.
Reaction Conditions: The amidation reaction is usually carried out in an inert atmosphere (e.g., nitrogen or argon) and at a temperature range of 0-25°C. The reaction mixture is typically stirred for several hours to ensure complete conversion.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Chemical Reactions Analysis
4-Hydroxy-N-(piperidin-3-ylmethyl)benzamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The carbonyl group in the benzamide can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The hydroxy group can undergo nucleophilic substitution reactions with alkyl halides or acyl chlorides to form ethers or esters, respectively.
Common Reagents and Conditions: These reactions typically require specific reagents and conditions, such as acidic or basic catalysts, appropriate solvents (e.g., dichloromethane, ethanol), and controlled temperatures.
Scientific Research Applications
4-Hydroxy-N-(piperidin-3-ylmethyl)benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development for treating various diseases.
Mechanism of Action
The mechanism of action of 4-Hydroxy-N-(piperidin-3-ylmethyl)benzamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, such as signal transduction, metabolic processes, and gene expression.
Comparison with Similar Compounds
4-Hydroxy-N-(piperidin-3-ylmethyl)benzamide can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 4-hydroxybenzamide, N-piperidin-3-ylmethyl-benzamide, and 4-hydroxy-N-methylbenzamide share structural similarities.
Properties
Molecular Formula |
C13H18N2O2 |
---|---|
Molecular Weight |
234.29 g/mol |
IUPAC Name |
4-hydroxy-N-(piperidin-3-ylmethyl)benzamide |
InChI |
InChI=1S/C13H18N2O2/c16-12-5-3-11(4-6-12)13(17)15-9-10-2-1-7-14-8-10/h3-6,10,14,16H,1-2,7-9H2,(H,15,17) |
InChI Key |
WKGWZKNTYFKDKV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CNC1)CNC(=O)C2=CC=C(C=C2)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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